1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 397872-18-3
VCID: VC2858613
InChI: InChI=1S/C12H16ClN.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-10H2;1H
SMILES: C1CCN(C1)CC2=CC=C(C=C2)CCl.Cl
Molecular Formula: C12H17Cl2N
Molecular Weight: 246.17 g/mol

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride

CAS No.: 397872-18-3

Cat. No.: VC2858613

Molecular Formula: C12H17Cl2N

Molecular Weight: 246.17 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride - 397872-18-3

Specification

CAS No. 397872-18-3
Molecular Formula C12H17Cl2N
Molecular Weight 246.17 g/mol
IUPAC Name 1-[[4-(chloromethyl)phenyl]methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H16ClN.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-10H2;1H
Standard InChI Key ONGVMBVMUKHHBB-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=CC=C(C=C2)CCl.Cl
Canonical SMILES C1CCN(C1)CC2=CC=C(C=C2)CCl.Cl

Introduction

Chemical Identity and Structure

Basic Identification

1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is a chemical compound with CAS registry number 397872-18-3, featuring a molecular formula of C12H16ClN and a calculated molecular weight of 209.72 g/mol . The compound belongs to the class of benzylpyrrolidines, specifically those containing a chloromethyl functional group on the benzyl ring.

Structural Features

The molecule consists of a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) connected to a 4-(chloromethyl)benzyl group. The structural arrangement includes:

  • A pyrrolidine ring with a nitrogen atom

  • A benzyl group (phenylmethyl) attached to the nitrogen of the pyrrolidine

  • A chloromethyl substituent at the para (4) position of the benzene ring

  • The compound exists as a hydrochloride salt

This specific arrangement contributes to its chemical behavior and reactivity, particularly regarding the chloromethyl group, which serves as a potential reactive site for nucleophilic substitution reactions.

Physical and Chemical Properties

Physical Properties

While specific experimental data for 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is limited in the available literature, some properties can be inferred from structurally related compounds. A related compound, 1-Benzyl-2-(chloromethyl)pyrrolidine, which shares the same molecular formula (C12H16ClN) but differs in structure, has the following properties:

PropertyValue
Molecular Weight209.715 g/mol
Density1.1±0.1 g/cm³
Boiling Point288.2±13.0°C at 760 mmHg
Flash Point128.1±19.8°C
LogP2.61
Vapor Pressure0.0±0.6 mmHg at 25°C
Index of Refraction1.550

Table 1: Physical properties of the structurally related compound 1-Benzyl-2-(chloromethyl)pyrrolidine

The hydrochloride salt form of our target compound would likely exhibit different properties than those listed above, particularly regarding solubility (increased water solubility) and melting point (typically higher than the free base).

Chemical Properties

The chemical behavior of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride is influenced by several structural features:

  • The tertiary amine nitrogen in the pyrrolidine ring contributes to its basicity and potential for acid-base reactions

  • The chloromethyl group provides an electrophilic site, making it susceptible to nucleophilic substitution reactions

  • The hydrochloride salt formation impacts solubility properties, typically enhancing water solubility while reducing solubility in less polar solvents

  • The benzyl group contributes to the compound's lipophilicity

Synthetic Pathways and Preparation

Related Synthetic Methodologies

The literature indicates that various synthetic methods exist for structurally related pyrrolidine derivatives. For instance, the synthesis of substituted pyrrolidines has been reported using various approaches, including those starting from N-benzylglycinate and ethyl acrylate . These synthetic strategies could potentially be adapted for the preparation of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride with appropriate modifications.

Comparative Analysis with Related Compounds

Structural Analogs

Several structurally related compounds can be identified in the chemical literature, including:

  • 1-Benzyl-2-(chloromethyl)pyrrolidine (CAS: 161564-02-9): Differs in the position of the chloromethyl group, which is attached to the pyrrolidine ring rather than the benzyl group

  • Various 1-benzylpyrrolidine derivatives: A broader class of compounds that share the core 1-benzylpyrrolidine structure but with different substituents

  • Various 3-substituted pyrrolidines: Compounds such as (R)-1-Benzyl-3-pyrrolidinol (CAS: 101930-07-8) and (R)-1-Benzyl-3-pyrrolidinecarbonitrile, which contain different functional groups at the 3-position of the pyrrolidine ring

Comparison with Other Pyrrolidine Derivatives

The table below provides a comparison of 1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride with selected pyrrolidine derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochlorideC12H16ClN·HCl246.17 (as HCl salt)Chloromethyl group at para position of benzyl
1-Benzyl-2-(chloromethyl)pyrrolidineC12H16ClN209.72Chloromethyl group on pyrrolidine ring
(R)-1-Benzyl-3-pyrrolidinolC11H15NO177.25Hydroxyl group at 3-position of pyrrolidine
1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine HClC11H17N3O2S·HCl291.80Contains sulfonyl group and hydrazinyl substituent

Table 2: Comparative analysis of selected pyrrolidine derivatives

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